2-methoxy-4-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
2-Methoxy-4-[(E)-{[2-(4-methyl-2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a methoxy group, and a nitrophenoxyacetamido moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-{[2-(4-methyl-2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the nitrophenoxyacetamido intermediate: This step involves the reaction of 4-methyl-2-nitrophenol with acetic anhydride to form 4-methyl-2-nitrophenoxyacetic acid. This intermediate is then reacted with an amine to form the acetamido derivative.
Condensation reaction: The acetamido derivative undergoes a condensation reaction with 2-methoxy-4-formylphenyl furan-2-carboxylate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-{[2-(4-methyl-2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-4-[(E)-{[2-(4-methyl-2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-{[2-(4-methyl-2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate
- 2-Methoxy-4-[(E)-{[2-(4-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate
- 2-Methoxy-4-[(E)-{[2-(2-naphthyloxy)acetamido]imino}methyl]phenyl furan-2-carboxylate
Uniqueness
2-Methoxy-4-[(E)-{[2-(4-methyl-2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate is unique due to the presence of the 4-methyl-2-nitrophenoxy moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness can influence its biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19N3O8 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H19N3O8/c1-14-5-7-17(16(10-14)25(28)29)32-13-21(26)24-23-12-15-6-8-18(20(11-15)30-2)33-22(27)19-4-3-9-31-19/h3-12H,13H2,1-2H3,(H,24,26)/b23-12+ |
InChI Key |
NIYCJMFWNKBZGZ-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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